Asperfuran

Vue d'ensemble

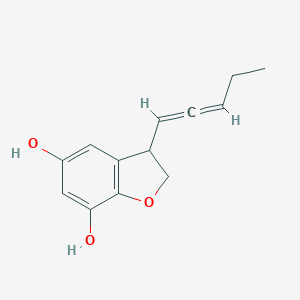

Description

Asperfuran is a novel antifungal dihydrobenzofuran derivative that has been identified as a metabolite produced by a strain of Aspergillus oryzae. It has been found to exhibit antifungal properties, particularly affecting the chitin synthase enzyme from Coprinus cinereus, albeit weakly. This inhibitory effect can be negated by the presence of egg lecithin. Additionally, this compound has been observed to induce morphological changes in Mucor miehei at very low concentrations, suggesting a potential for affecting fungal cell structure. Despite its antifungal activity, this compound shows only weak cytotoxicity in HeLa S3 and L1210 cells, with an IC50 value of 25 micrograms/ml .

Synthesis Analysis

The synthesis of this compound has not been explicitly detailed in the provided papers. However, related compounds such as asfural have been synthesized and structurally elucidated using spectroscopic data from HREIMS and NMR, with absolute configuration determined by chiral HPLC analysis . This suggests that similar methods could potentially be applied to the synthesis and analysis of this compound.

Molecular Structure Analysis

The molecular structure of this compound has been determined to be a dihydrobenzofuran derivative. While the specific details of its structure are not provided, related compounds have had their structures elucidated using spectroscopic methods, single-crystal X-ray diffraction, chemical conversion, and electronic circular dichroism analyses . These techniques could be instrumental in further analyzing the molecular structure of this compound.

Chemical Reactions Analysis

This compound has been shown to interact with chitin synthase, an enzyme critical for fungal cell wall synthesis. The interaction appears to be inhibitory but is reversible in the presence of egg lecithin . This suggests that this compound may interact with membrane components or that its antifungal activity could be modulated by lipid molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively discussed in the provided papers. However, its weak cytotoxicity suggests that it may have a relatively low toxicity profile in mammalian cells . The antifungal activity and the ability to induce morphological changes in fungi at low concentrations indicate that this compound is biologically active and could potentially be used in antifungal applications .

Relevant Case Studies

The case study involving this compound's effects on Mucor miehei provides insight into its potential as an antifungal agent. The morphological changes induced at low concentrations indicate that this compound could affect fungal cell structure or function at doses that do not completely inhibit growth . This could be beneficial in developing antifungal treatments that minimize the risk of resistance development.

Applications De Recherche Scientifique

Mars and Venus Exploration

- ASPERA-3 and ASPERA-4 Experiments : Asperfuran played a role in space exploration through the ASPERA-3 and ASPERA-4 experiments. These instruments, part of the Mars Express and Venus Express missions, respectively, utilized Energetic Neutral Atom (ENA) imaging and ion and electron plasma measurement to study the solar wind-atmosphere interactions on Mars and Venus. This compound was integral in these studies, specifically in the design and function of the Neutral Particle Imager (NPI) and Neutral Particle Detector (NPD), which are crucial for measuring the ENA flux in space (Barabash et al., 2006) (Barabash et al., 2007).

Biotechnology and Microbial Research

Heterologous Expression in Aspergillus : this compound has been studied in the context of developing Aspergillus as a host for heterologous expression. This research focuses on the potential of Aspergillus, a genus of fungi, for the production of heterologous proteins and small molecules, highlighting its biotechnological applications (Lubertozzi & Keasling, 2009).

Aspergillus Genome Database : The Aspergillus Genome Database (AspGD) provides a comprehensive resource for genetics and molecular biology research on Aspergilli, which includes studies on this compound. This database aids researchers in exploring gene, protein, and sequence information, crucial for understanding the molecular mechanisms and applications of Aspergillus and compounds like this compound (Arnaud et al., 2009).

Health and Medicine

- Antiproliferative Activity in Cancer Research : A significant application of this compound is in cancer research, particularly regarding its antiproliferative activity. Studies have shown that this compound can inhibit the proliferation of human non-small cell lung cancer A549 cells by blocking cell cycle progression and inducing apoptosis (Wang et al., 2010).

Environmental and Construction Applications

- Antifungal Effects in Building Materials : this compound has been researched for its antifungal effects in cement mortars. This study highlights its potential use in preventing fungal growth in building materials, a significant consideration in construction and environmental science (Do et al., 2005).

Mécanisme D'action

Target of Action

Asperfuran is an antifungal dihydrobenzofuran derivative produced by a strain of Aspergillus oryzae . The primary target of this compound is chitin synthase , an enzyme found in fungi . Chitin synthase plays a crucial role in the synthesis of chitin, a key component of the fungal cell wall .

Mode of Action

This compound interacts with its target, chitin synthase, by weakly inhibiting its activity . This inhibition disrupts the synthesis of chitin, thereby affecting the integrity of the fungal cell wall . The disruption of the cell wall structure can lead to the death of the fungal cells .

Biochemical Pathways

It is known that the inhibition of chitin synthase disrupts the chitin synthesis pathway, which is essential for the structural integrity and survival of fungal cells . The downstream effects of this disruption could include impaired cell growth and proliferation, leading to the death of the fungal cells .

Result of Action

As a result of its action on chitin synthase, this compound exhibits antifungal activity. It has been shown to inhibit the growth of certain fungi . Additionally, this compound has been reported to show weak cytotoxicity in HeLa S3 and L1210 cells, with an IC50 of 25 μg/ml .

Analyse Biochimique

Biochemical Properties

Asperfuran has been shown to inhibit the growth of 23 fungi in a disc assay when used at a concentration of 50 µg per disc . It also inhibits chitin synthase, an enzyme crucial for cell wall biosynthesis in fungi, with an IC50 value of 300 µM .

Cellular Effects

Given its antifungal activity, it is likely that this compound disrupts normal fungal cell function, potentially through its inhibition of chitin synthase .

Molecular Mechanism

Its ability to inhibit chitin synthase suggests that it may bind to this enzyme and prevent it from carrying out its normal function .

Propriétés

InChI |

InChI=1S/C13H14O3/c1-2-3-4-5-9-8-16-13-11(9)6-10(14)7-12(13)15/h3,5-7,9,14-15H,2,8H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQWLVATBNOLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C=CC1COC2=C1C=C(C=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30926365 | |

| Record name | 3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129277-10-7 | |

| Record name | Asperfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129277107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

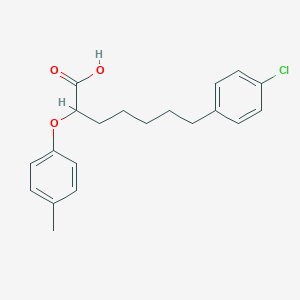

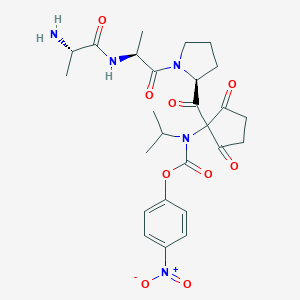

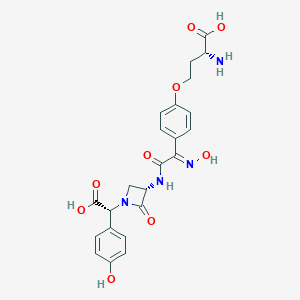

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Asperfuran?

A1: this compound exhibits antifungal activity, primarily by weakly inhibiting chitin synthase in fungi like Coprinus cinereus. [] This inhibition can be countered by the addition of egg lecithin, suggesting a possible interaction with membrane components. [] Additionally, this compound induces significant morphological changes in Mucor miehei at low concentrations, even when growth inhibition is only partial. []

Q2: What is the structure of this compound?

A2: this compound is a dihydrobenzofuran derivative. While its exact spectroscopic data is not provided in the abstracts, its molecular formula is likely C12H14O3, based on its identification as Arthrographol in one study. [] The synthesis of (±)-Arthrographol (this compound) has been reported, starting from 2,4-dihydroxybenzaldehyde. [, ]

Q3: What are the known sources of this compound?

A4: this compound was first isolated from a strain of Aspergillus oryzae. [] Interestingly, it has also been found in Penicillium ribium, a psychrotolerant fungal species, along with other metabolites like kojic acid. [] This suggests a broader distribution of this compound in the fungal kingdom than initially thought.

Q4: Are there any studies on the safety profile of this compound?

A5: One study mentions that this compound exhibited weak cytotoxicity against HeLa S3 and L1210 cells, with an IC50 of 25 micrograms/ml. [] While this provides initial insights into its potential toxicity, comprehensive toxicological studies are needed to fully evaluate its safety profile.

Q5: Are there any known analogues of this compound or studies exploring structure-activity relationships?

A6: While the provided abstracts don't explicitly detail this compound analogues, the study reporting the synthesis of (±)-Arthrographol (this compound) might offer insights into potential structural modifications. [, ] Exploring structure-activity relationships through the synthesis and evaluation of this compound analogues could be beneficial to optimize its antifungal activity or explore other potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)

![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)

![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)

![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)